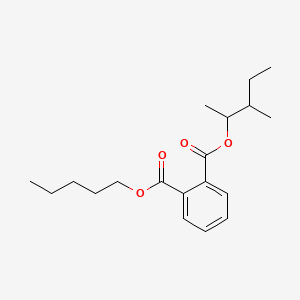
n-Pentyl 3-Methyl-2-pentyl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Pentyl 3-Methyl-2-pentyl Phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymeric materials. The molecular formula of this compound is C19H28O4, and it has a molecular weight of 320.42 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Pentyl 3-Methyl-2-pentyl Phthalate typically involves the esterification of phthalic acid with the corresponding alcohols. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of phthalate esters like this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions often require a catalyst or a base to proceed efficiently.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent used.
Substitution: Various substituted esters or amides, depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
n-Pentyl 3-Methyl-2-pentyl Phthalate is primarily used in scientific research, particularly in the fields of chemistry and environmental science. It is often employed as a model compound to study the behavior and degradation of phthalate esters in the environment. Additionally, it is used in the development of analytical methods for detecting and quantifying phthalates in various matrices, including food, water, and biological samples .
Mecanismo De Acción
The mechanism of action of n-Pentyl 3-Methyl-2-pentyl Phthalate involves its interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. These receptors play a crucial role in regulating lipid metabolism and energy homeostasis. By binding to PPARs, this compound can modulate the expression of genes involved in these metabolic pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
- Diethyl Phthalate
- Dibutyl Phthalate
- Diisobutyl Phthalate
- Di-n-octyl Phthalate
Comparison: n-Pentyl 3-Methyl-2-pentyl Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. For instance, its branched structure may influence its solubility, volatility, and interaction with biological systems. This uniqueness makes it a valuable compound for studying the structure-activity relationships of phthalate esters .
Propiedades
Fórmula molecular |
C19H28O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-O-(3-methylpentan-2-yl) 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-5-7-10-13-22-18(20)16-11-8-9-12-17(16)19(21)23-15(4)14(3)6-2/h8-9,11-12,14-15H,5-7,10,13H2,1-4H3 |
Clave InChI |
QCVVHVRKVMXOGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


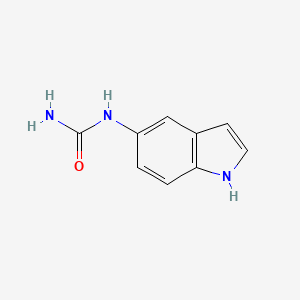
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)

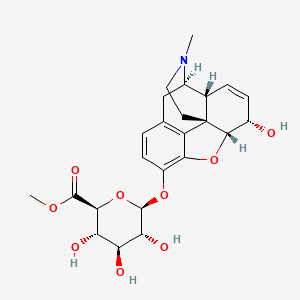
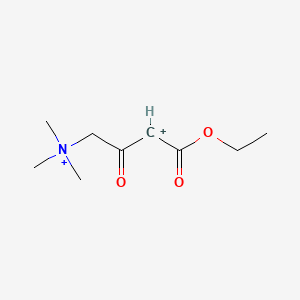



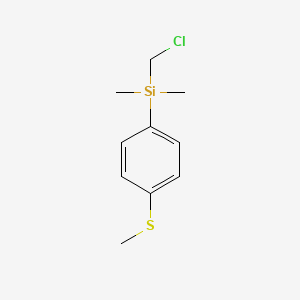
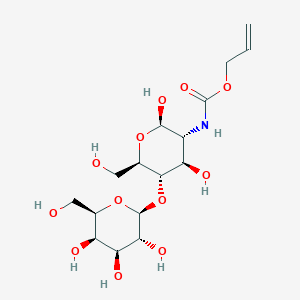
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
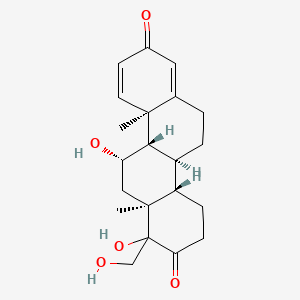
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
